Diethenyl (2-cyanoethenyl)phosphonate
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Overview
Description
Diethenyl (2-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of both vinyl and cyano groups attached to a phosphonate moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl (2-cyanoethenyl)phosphonate typically involves the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic phosphite attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by elimination to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethenyl (2-cyanoethenyl)phosphonate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Aminophosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethenyl (2-cyanoethenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Acts as a fluorescent substrate for carbon-phosphorous lyase, aiding in enzyme studies.
Medicine: Investigated for its potential use in antiviral drug synthesis, particularly for HIV-1.
Industry: Employed in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethenyl (2-cyanoethenyl)phosphonate exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-cyanoethyl)phosphonate: Similar in structure but lacks the vinyl groups.
Diethyl phosphite: Contains phosphonate but without the cyano and vinyl groups.
Properties
CAS No. |
61262-51-9 |
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Molecular Formula |
C7H8NO3P |
Molecular Weight |
185.12 g/mol |
IUPAC Name |
3-bis(ethenoxy)phosphorylprop-2-enenitrile |
InChI |
InChI=1S/C7H8NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H,1-2H2 |
InChI Key |
YCGXJKWOHXCVSN-UHFFFAOYSA-N |
Canonical SMILES |
C=COP(=O)(C=CC#N)OC=C |
Origin of Product |
United States |
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